molecular formula C19H16BrNO2 B12216890 Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

Cat. No.: B12216890
M. Wt: 370.2 g/mol
InChI Key: KMEQREVRLSVIMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst . The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the development of materials with specific chemical properties

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • Ethyl 6-methoxy-3-methylquinoline-2-carboxylate
  • Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate

Comparison: Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H16BrNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

KMEQREVRLSVIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Br)C

Origin of Product

United States

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